2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound “2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide” is a derivative of the triazole class . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps . The first step involves adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, and regulating the pH value to 6 . The second step involves adding chlorobenzene and trifluoroacetic anhydride . The third step involves adding palladium/carbon and an ethanol solution of the product from the second step under the protection of nitrogen in a high-pressure kettle .Molecular Structure Analysis
The molecular structure of this compound is based on the triazole nucleus, which is present as a central structural component in a number of drug classes . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic reactions and reactions under the action of stirring . The reactions are carried out under controlled conditions, including specific pH values and temperatures .Scientific Research Applications
Organic Synthesis Methods
Research has developed new methods for the synthesis of [1,2,4]Triazolo[1,5-a]pyridines, which are crucial for creating compounds with trifluoromethyl groups and their derivatives. These methods offer pathways to synthesize triazoles substituted at any position on the pyridine ring, showcasing mild reaction conditions and good yields (Huntsman & Balsells, 2005).
Photophysical Properties
The synthesis and study of 3-Amino-4-arylpyridin-2(1Н)-ones, which are structurally related to the compound , have revealed effective phosphors with significant quantum yields. This research highlights the relationship between the structure of these compounds and their photophysical properties, indicating potential applications in materials science and photophysics (Shatsauskas et al., 2019).
Novel Chemical Reactions
The one-pot synthesis of novel (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives showcases innovative approaches to creating complex molecules through sequential aza-Wittig/cycloaddition/ring-transformation reactions. This demonstrates the versatility of the core structure in facilitating complex chemical transformations and the synthesis of novel compounds (Okawa et al., 1997).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, triazole compounds are known to bind with a variety of enzymes and receptors in the biological system . This suggests that the compound could potentially interact with biological targets in a similar manner.
Future Directions
Properties
IUPAC Name |
2-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c15-14(16,17)9-4-2-6-22-10(20-21-11(9)22)7-19-13(24)8-3-1-5-18-12(8)23/h1-6H,7H2,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUKCEWUHIRGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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